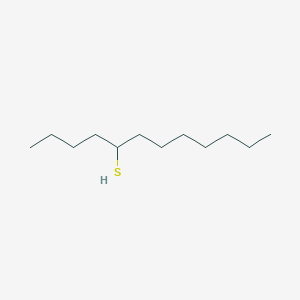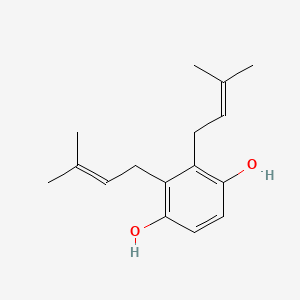![molecular formula C21H22O2S B14268842 4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) CAS No. 178810-21-4](/img/structure/B14268842.png)
4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) is an organic compound that features a thiophene ring linked to two dimethylphenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) typically involves the condensation of thiophene-2-carbaldehyde with 2,5-dimethylphenol in the presence of a suitable catalyst. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) has several applications in scientific research:
作用机制
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
相似化合物的比较
Similar Compounds
4,4’-[(Thiophen-2-yl)methylene]bis(phenol): Similar structure but lacks the dimethyl groups, which may affect its reactivity and applications.
4,4’-[(Furan-2-yl)methylene]bis(2,5-dimethylphenol): Contains a furan ring instead of a thiophene ring, leading to different electronic properties and reactivity.
4,4’-[(Pyridin-2-yl)methylene]bis(2,5-dimethylphenol): Features a pyridine ring, which can introduce basicity and alter its interaction with biological targets.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocyclic compounds.
属性
CAS 编号 |
178810-21-4 |
|---|---|
分子式 |
C21H22O2S |
分子量 |
338.5 g/mol |
IUPAC 名称 |
4-[(4-hydroxy-2,5-dimethylphenyl)-thiophen-2-ylmethyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C21H22O2S/c1-12-10-18(22)14(3)8-16(12)21(20-6-5-7-24-20)17-9-15(4)19(23)11-13(17)2/h5-11,21-23H,1-4H3 |
InChI 键 |
LSSIEXWTLICHHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)C)C(C2=CC=CS2)C3=C(C=C(C(=C3)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)



![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)





![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)


